Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a morpholine ring and a nitrophenyl group, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate ester, followed by the introduction of the morpholine ring and the nitrophenyl group. Common reagents used in these reactions include ethyl benzoate, morpholine, and nitrophenyl isocyanate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The morpholine ring and nitrophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dichloridobis [2-(morpholin-4-yl)ethanamine-κN,N’]cadmium: A compound with a similar morpholine structure but different coordination chemistry.
1-Morpholin-4-yl-2-pyridin-3-yl-ethanethione: Another compound featuring a morpholine ring, used in different chemical contexts.
Uniqueness
Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C24H28N4O7 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H28N4O7/c1-2-35-24(30)19-16-18(4-6-20(19)26-7-11-33-12-8-26)25-23(29)17-3-5-21(22(15-17)28(31)32)27-9-13-34-14-10-27/h3-6,15-16H,2,7-14H2,1H3,(H,25,29) |
InChI Key |
YAUBEUCXPKKLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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